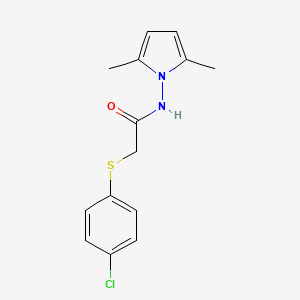![molecular formula C25H17NO3 B15213820 3-(4-Methoxyphenyl)-5-phenyl-2H-pyrano[2,3-B]quinolin-2-one CAS No. 845536-16-5](/img/structure/B15213820.png)
3-(4-Methoxyphenyl)-5-phenyl-2H-pyrano[2,3-B]quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-5-phenyl-2H-pyrano[2,3-B]quinolin-2-one is a heterocyclic compound that belongs to the class of pyranoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a quinoline core fused with a pyran ring, along with methoxyphenyl and phenyl substituents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-5-phenyl-2H-pyrano[2,3-B]quinolin-2-one typically involves the reaction of 4-hydroxyquinolin-2-one with (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis using optimized reaction conditions and catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anticancer, antibacterial, and antifungal agent.
Medicine: Explored for its anti-inflammatory and antimalarial properties.
作用機序
The mechanism of action of 3-(4-Methoxyphenyl)-5-phenyl-2H-pyrano[2,3-B]quinolin-2-one is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: May inhibit enzymes involved in cancer cell proliferation or bacterial growth.
Pathways Involved: Could interfere with DNA replication or protein synthesis in target cells, leading to cell death or growth inhibition.
類似化合物との比較
Pyrano[3,2-c]quinolones: These compounds share a similar core structure but differ in the position of the fused rings and substituents.
Furo[3,2-c]quinolones: Similar in structure but contain a furan ring instead of a pyran ring.
Uniqueness: 3-(4-Methoxyphenyl)-5-phenyl-2H-pyrano[2,3-B]quinolin-2-one is unique due to its specific substitution pattern and the presence of both methoxyphenyl and phenyl groups, which may contribute to its distinct biological activities and potential therapeutic applications .
特性
CAS番号 |
845536-16-5 |
|---|---|
分子式 |
C25H17NO3 |
分子量 |
379.4 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-5-phenylpyrano[2,3-b]quinolin-2-one |
InChI |
InChI=1S/C25H17NO3/c1-28-18-13-11-16(12-14-18)20-15-21-23(17-7-3-2-4-8-17)19-9-5-6-10-22(19)26-24(21)29-25(20)27/h2-15H,1H3 |
InChIキー |
ULVCGKBXQHABBL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4N=C3OC2=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


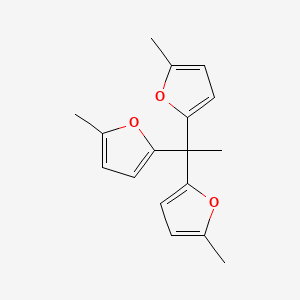
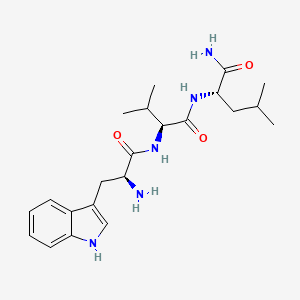
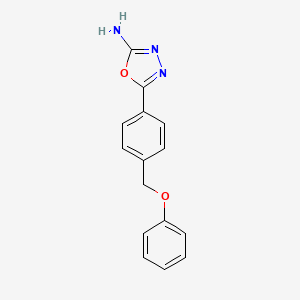
![5-[(2,4-Dichlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B15213748.png)
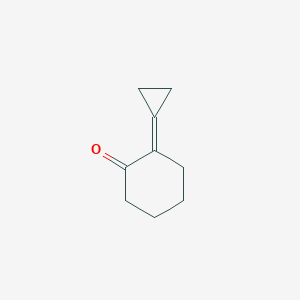
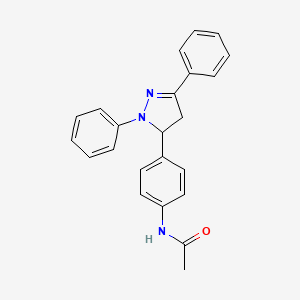
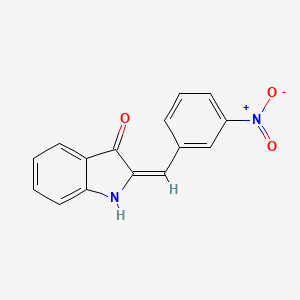

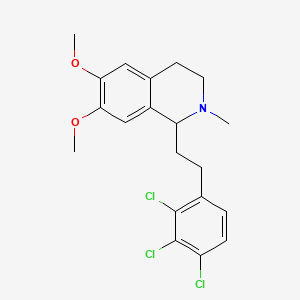
![6-Hydroxyhexahydrocyclopenta[b]furan-2-one](/img/structure/B15213779.png)
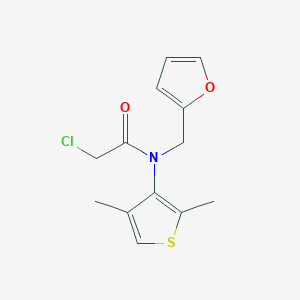
![7-Ethoxy-2-(heptan-3-yl)-3-methylimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B15213794.png)

